N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide
Description
N-[2-(Trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide is a xanthene-derived carboxamide compound characterized by a trifluoromethyl (-CF₃) substituent at the ortho position of the phenyl ring attached to the carboxamide group. The xanthene core (a tricyclic structure with two benzene rings fused via an oxygen atom) provides rigidity and planar geometry, while the trifluoromethyl group introduces strong electron-withdrawing effects and enhanced lipophilicity.
Properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3NO2/c22-21(23,24)15-9-3-4-10-16(15)25-20(26)19-13-7-1-5-11-17(13)27-18-12-6-2-8-14(18)19/h1-12,19H,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYPUZGBKWMLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide typically involves the reaction of 2-(trifluoromethyl)aniline with 9H-xanthene-9-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or other substituents on the phenyl ring can be replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core, which exhibits fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The xanthene core may also contribute to the compound’s fluorescence properties, making it useful as a probe in biological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide with key analogues, focusing on structural variations, physicochemical properties, and synthetic methodologies.
N-(2-Cyanophenyl)-9H-xanthene-9-carboxamide
- Structure: The phenyl substituent bears a cyano (-CN) group at the ortho position.
- Molecular Formula : C₂₁H₁₄N₂O₂ (MW: 326.355).
- Key Differences :
- The -CN group is less lipophilic (logP ~3.5 estimated) compared to -CF₃ (logP ~4.2 estimated for the target compound).
- The electron-withdrawing nature of -CN may reduce aromatic ring reactivity compared to -CF₃, which has stronger inductive effects.
- Synthesis : Likely involves Ullmann coupling or Friedel-Crafts acylation, similar to methodologies in .
N-[4-(Benzyloxy)phenyl]-9H-xanthene-9-carboxamide
- Structure : A benzyloxy (-OCH₂C₆H₅) group at the para position of the phenyl ring.
- Molecular Formula: C₂₇H₂₁NO₃ (MW: 407.47).
- Key Differences: The benzyloxy group is electron-donating and bulky, increasing steric hindrance and reducing membrane permeability (logP: 5.55 vs. ~4.2 for the target compound).
N-[4-(1-Pyrrolidinylsulfonyl)phenyl]-9H-xanthene-9-carboxamide
- Structure : Features a sulfonamide-linked pyrrolidine group at the para position.
- Molecular Formula : C₂₄H₂₂N₂O₄S (MW: 434.507).
- Key Differences :
- The sulfonamide moiety introduces polarity (PSA: ~90 Ų vs. 37.4 Ų for the target compound), enhancing water solubility but reducing blood-brain barrier penetration.
- The basic pyrrolidine group may enable ionic interactions in biological targets, unlike the neutral -CF₃ group.
9H-Xanthene-9-carboxamide, N-(2-hydroxyethyl)-9-oxo
- Structure : Contains a hydroxyethyl group and a ketone at position 9 of the xanthene core.
- Key Differences :
- The 9-oxo group disrupts the aromaticity of the xanthene ring, altering electronic conjugation.
- The hydroxyethyl substituent increases hydrogen-bonding capacity, favoring solubility (logSw: -5.92 estimated) compared to the hydrophobic -CF₃ group.
Substituent Effects
- Electron-Withdrawing Groups (-CF₃, -CN) : Enhance stability against metabolic oxidation and improve binding to electron-rich biological targets (e.g., enzyme active sites with aromatic residues) .
- Steric Effects : Ortho-substituted derivatives (e.g., -CF₃) may exhibit reduced binding affinity due to steric hindrance, whereas para-substituted analogues (e.g., benzyloxy) offer better spatial compatibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
